molecular formula C9H7BrS B169043 5-Bromo-3-methylbenzo[b]thiophene CAS No. 1196-09-4

5-Bromo-3-methylbenzo[b]thiophene

Cat. No. B169043
CAS RN: 1196-09-4
M. Wt: 227.12 g/mol
InChI Key: YSYLNZAFOPVZLP-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H7BrS . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 5-Bromo-3-methylbenzo[b]thiophene involves various methods. One such method involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the condensation reaction of alkynyl sulfides with elemental sulfur (S8) or EtOCS2K .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylbenzo[b]thiophene can be represented by the SMILES string Cc1csc2ccc(Br)cc12 . The InChI code for this compound is 1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-methylbenzo[b]thiophene are diverse. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methylbenzo[b]thiophene include a molecular weight of 227.12 . The compound is a solid at room temperature .

Scientific Research Applications

Thiophene Derivatives

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the fields where they are used:

  • Medicinal Chemistry

    • Thiophene-based analogs are seen as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals

    • Thiophene-based drugs have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Dyestuffs

    • Thiophene derivatives are used in the production of dyes . The specific color and properties of the dye would depend on the specific derivative used.
  • Organic Synthesis

    • “5-Bromo-3-methylbenzo[b]thiophene” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other organic compounds.
  • Electronics

    • Thiophene-based molecules play a significant role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Synthetic Chemistry

    • Thiophene derivatives are used in synthetic chemistry for the synthesis of various substrates . The specific methods and outcomes would depend on the particular substrate and the reaction conditions.
  • Corrosion Inhibitors

    • In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They help prevent the corrosion of metals and alloys when exposed to corrosive environments .
  • Voltage-Gated Sodium Channel Blockers

    • Certain thiophene-based drugs, such as articaine, are used as voltage-gated sodium channel blockers . These are used as local anesthetics, particularly in dental procedures .
  • Nonsteroidal Anti-Inflammatory Drugs

    • Some thiophene-based drugs, like suprofen, are known as nonsteroidal anti-inflammatory drugs . They are used to reduce inflammation and pain in the body .
  • Raw Material and Intermediate

    • “5-Bromo-3-methylbenzo[b]thiophene” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Safety And Hazards

5-Bromo-3-methylbenzo[b]thiophene is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLNZAFOPVZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556990
Record name 5-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylbenzo[b]thiophene

CAS RN

1196-09-4
Record name 5-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Polyphosphoric acid (7 g) was added to a solution of 1-(4-bromo-phenylsulfanyl)-propan-2-one (I-24a: 2.0 g, 8.163 mmol) in toluene (10 mL) and the resulting mixture was heated to 100° C. for 5 hours. The reaction was monitored by TLC (100% hexane). The reaction mixture was cooled to room temperature, quenched with ice, basified with potassium carbonate (pH˜8) and extracted with ethyl acetate. The organic layer was concentrated to yield the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 1.2 g of product (66% yield)
[Compound]
Name
Polyphosphoric acid
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromothiophenol (3.9 g, 20 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetone (6.6 mL, 82 mmol) in acetone (50 mL) was heated at reflux over night. The reaction mixture was filtered and the solvent was evaporated giving 5.0 g crude product. The intermediate thioether was dissolved in chlorobenzene (50 mL) and polyphosphoric acid (PPA, 2.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). After reflux for 24 h, the solvent was decanted and the PPA residue was treated with CH2Cl2. The combined organic extracts were washed with water and dried. Evaporation of the solvents afforded the crude product which was purified on silica (heptane as eluent) to give the title compound (2.36 g, 50% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.41 (d, J=1.20 Hz, 3 H) 7.11 (qd, J=1.20, 0.54 Hz, 1 H) 7.44 (ddd, J=8.53, 1.90, 0.54 Hz, 1 H) 7.70 (dd, J=8.53, 0.54 Hz, 1 H) 7.85 (dd, J=1.90, 0.54 Hz, 1 H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Leclerc, N Beaurain, P Depreux… - Pharmacy and …, 2000 - Wiley Online Library
A novel series of melatonin analogues based on the benzothiophene nucleus is described. In these compounds the methoxy group was replaced by electron‐attracting groups such …
Number of citations: 5 onlinelibrary.wiley.com
R Tatsumi, M Fujio, S Takanashi… - Journal of medicinal …, 2006 - ACS Publications
Recent studies have suggested that the α7 nicotinic acetylcholine receptors play important roles in learning and memory. Herein, we describe our research of the structure−activity …
Number of citations: 52 pubs.acs.org
T Aoyama, M Orito, T Takido, M Kodomari - Synthesis, 2008 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of benzo [b] thiophenes and naphtho [2, 1-b] thiophenes from arenethiols and α-halo ketones using Na 2 CO 3/SiO 2…
Number of citations: 6 www.thieme-connect.com
P Ple - 1988 - search.proquest.com
The peroxidase activity of PGH synthase catalyzes the reduction of PGG $\sb2 $ and other natural and synthetic hydroperoxides by reducing substrates. Sulfides serve as reductants by …
Number of citations: 2 search.proquest.com

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